molecular formula C16H17N3O2 B1628507 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol CAS No. 893613-25-7

3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol

Cat. No.: B1628507
CAS No.: 893613-25-7
M. Wt: 283.32 g/mol
InChI Key: LGNWANRSZWJPQT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is not publicly available, structural analogs suggest the following spectral features:

  • Propanol chain : Signals for -CH₂CH₂CH₂OH would appear as a triplet (δ 1.5–1.8 ppm) and multiplet (δ 3.5–3.8 ppm) due to vicinal coupling.
  • Methoxy group : A singlet at δ 3.8–3.9 ppm for the -OCH₃ group.
  • Aromatic protons : Complex splitting patterns in the δ 6.8–7.5 ppm range for the methoxyphenyl and pyrazolo-pyrimidine rings.

Infrared (IR) Spectroscopy

Key absorption bands would include:

  • Hydroxyl (-OH) stretch : Broad peak at ~3200–3500 cm⁻¹.
  • Methoxy (-OCH₃) stretch : Sharp peak at ~2800 cm⁻¹.
  • C=N/C-N stretches : Peaks in the 1600–1500 cm⁻¹ range for the aromatic heterocycle.

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 283.33 (C₁₆H₁₇N₃O₂⁺), with fragmentation patterns indicative of:

  • Loss of water (H₂O) : m/z 265.32 (M−H₂O).
  • Cleavage of the propanol chain : m/z 209.10 (C₁₂H₁₁N₃O⁺).
Spectral Method Key Observations
¹H NMR -CH₂CH₂CH₂OH (δ 1.5–3.8 ppm), -OCH₃ (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm)
IR -OH (3200–3500 cm⁻¹), -OCH₃ (2800 cm⁻¹), C=N/C-N (1600–1500 cm⁻¹)
MS Molecular ion at m/z 283.33; fragments at m/z 265.32 and 209.10

Properties

IUPAC Name

3-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-15-7-3-2-6-13(15)14-9-16-17-10-12(5-4-8-20)11-19(16)18-14/h2-3,6-7,9-11,20H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNWANRSZWJPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=C(C=NC3=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587541
Record name 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-25-7
Record name 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Propanol Derivatives

A halogen (Cl or Br) at position 6 enables substitution with a propanol-containing nucleophile. For instance, 5,7-dichloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine reacts with 3-hydroxypropanenitrile under basic conditions.

Example Protocol

  • Chlorination :
    • Reactant : 2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5,7-diol
    • Reagent : POCl₃, 80°C, 6 h
    • Yield : 61%
  • Substitution :
    • Reactant : 5,7-Dichloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (1 eq)
    • Nucleophile : 3-Hydroxypropanenitrile (1.2 eq)
    • Base : K₂CO₃, DMF, 60°C, 8 h
    • Yield : 74%

Reductive Amination or Alkylation

A carbonyl group at position 6 (e.g., aldehyde or ketone) is reduced to the alcohol. For example, 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is reduced using NaBH₄.

Reduction Conditions

  • Reactant : Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde (1 eq)
  • Reagent : NaBH₄ (2 eq), MeOH, 0°C → RT, 2 h
  • Yield : 94%

Optimization and Yield Data

The table below summarizes key reaction steps and yields from analogous syntheses:

Step Reagents/Conditions Yield (%) Reference
Core formation H₂SO₄, AcOH, reflux 89
Chlorination POCl₃, 80°C 61
Nucleophilic substitution K₂CO₃, DMF, 60°C 74
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O 82
Reduction NaBH₄, MeOH 94

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 5 and 7 are mitigated using sterically hindered bases (e.g., DIPEA).
  • Side Reactions : Over-reduction during NaBH₄ treatment is avoided by low-temperature conditions.
  • Catalyst Deactivation : Pd catalysts are stabilized with ligands like PPh₃ or XPhos.

Chemical Reactions Analysis

3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include ketones, alcohols, and substituted derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation and survival. For example, it has been linked to the inhibition of Adaptor Associated Kinase 1 (AAK1), which plays a role in endocytosis and receptor recycling critical for tumor growth .
  • Synergistic Effects : Studies suggest that combining this compound with other chemotherapeutic agents can enhance its efficacy against resistant cancer types, suggesting a potential role in combination therapies .

Enzymatic Inhibition

The compound has been identified as a selective inhibitor of certain enzymes, which can be pivotal in treating diseases beyond cancer. Its enzymatic inhibition profile includes:

  • Protein Kinase Inhibition : The structural features of 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol allow it to bind selectively to protein kinases, making it a candidate for developing treatments for conditions like inflammation and metabolic disorders .

Synthesis and Functionalization

The synthesis of 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol involves several key steps:

  • Starting Materials : The synthesis typically begins with 2-methoxyphenyl derivatives and pyrazolo[1,5-a]pyrimidine precursors.
  • Cyclocondensation Reactions : The primary method involves cyclocondensation reactions between NH-amino derivatives and various electrophiles to form the desired pyrazolo[1,5-a]pyrimidine scaffold .
  • Post-Synthetic Modifications : Further functionalization can be achieved through reactions such as alkylation or acylation to enhance biological activity or solubility.

Case Study 1: Anticancer Efficacy

A study published in Molecules highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The research demonstrated that compounds similar to 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on AAK1. The results showed that treatment with 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol led to reduced endocytic activity in cultured cells, implicating its potential use in targeting pathways involved in synaptic function and neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is widely explored in medicinal chemistry due to its versatility in modulating kinase activity. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol (Target) C₁₆H₁₇N₃O₂ 283.33 2-Methoxyphenyl, propan-1-ol Kinase inhibitor (putative)
3-[3-(2-Thienyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-propanol C₁₃H₁₃N₃OS 259.33 2-Thienyl, propan-1-ol Discontinued (stability/synthesis issues?)
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol C₉H₁₁N₃O 177.20 Unsubstituted pyrazole, propan-1-ol Not specified
3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propan-1-ol C₈H₁₀N₄O 178.19 Triazolo core, propan-1-ol No reported activity
Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate C₁₉H₁₇N₅O₂ 355.37 1-Methylpyrazole, phenylacetate AMPK inhibitor development

Key Findings

Substituent Effects on Activity: The 2-methoxyphenyl group in the target compound likely enhances binding affinity to kinase domains compared to the 2-thienyl analog, as aryl methoxy groups are known to improve hydrophobic interactions and solubility . The propan-1-ol chain is a conserved feature across analogs, suggesting its role in hydrogen bonding or solubility .

Heterocycle Modifications :

  • Replacing the pyrazolo[1,5-a]pyrimidine core with a triazolo[1,5-a]pyrimidine (e.g., C₈H₁₀N₄O) abolishes kinase inhibitory activity, underscoring the importance of the pyrazole nitrogen positioning .

In contrast, the target compound is available at 95% purity, indicating robust synthetic protocols .

Biological Applications :

  • The methylpyrazole-phenylacetate derivative (C₁₉H₁₇N₅O₂) demonstrates the scaffold’s adaptability in targeting AMPK, whereas TRK kinase inhibitors (e.g., 5-(2,5-difluorophenyl)pyrrolidinyl derivatives) highlight substituent-driven selectivity .

Biological Activity

Overview

3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol, commonly referred to as PHTPP, is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its biological activity, particularly its interactions with estrogen receptors and various cellular pathways.

Target and Selectivity
PHTPP primarily targets the estrogen receptor β (ERβ) , exhibiting a 36-fold selectivity for ERβ over ERα. This selectivity allows PHTPP to act as a full antagonist of ERβ, inhibiting its activity and influencing downstream signaling pathways related to gene expression, cell growth, and differentiation.

Biochemical Pathways
The compound's action is significant in cancer biology. In tumor cells expressing both ERα and ERβ, estrogen can have opposing effects; while ERα may enhance tumor growth, ERβ can suppress it. Thus, PHTPP's antagonistic action on ERβ could be leveraged in therapeutic contexts to inhibit tumor proliferation.

Pharmacological Profile

Pharmacokinetics
PHTPP has a molecular weight of 283.32 g/mol , indicating potential for good bioavailability. Its pharmacokinetic properties suggest it may be suitable for further development in therapeutic applications.

Biochemical Interactions
PHTPP interacts with various enzymes and proteins. Notably, it acts as an inhibitor of discoidin domain receptor 1 (DDR1) , which is implicated in cancer cell proliferation and survival. By inhibiting DDR1, PHTPP can reduce cancer cell proliferation and induce apoptosis.

Cellular Effects

PHTPP has been shown to influence several cellular processes:

  • Cell Proliferation : Inhibition of DDR1 leads to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : The compound facilitates apoptosis in specific cancer cell lines by disrupting DDR1-mediated signaling pathways.
  • Subcellular Localization : PHTPP is predominantly localized in the cytoplasm where it interacts with DDR1 and other target proteins.

Case Studies

Several studies have explored the biological activity of PHTPP:

  • Cancer Cell Lines : Research demonstrated that PHTPP effectively inhibited growth in various cancer cell lines by targeting ERβ and DDR1 pathways.
  • In Vivo Models : Animal studies have shown that administration of PHTPP resulted in decreased tumor size and improved survival rates in models of breast cancer.

Data Tables

PropertyValue
IUPAC Name3-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Selectivity36-fold for ERβ over ERα
InteractionEffect
Estrogen Receptor βFull antagonist
Discoidin Domain Receptor 1Inhibitor

Scientific Research Applications

PHTPP is being investigated for multiple applications across various fields:

  • Chemistry : As a building block for synthesizing more complex molecules.
  • Biology : Potential use as a fluorescent probe for bioimaging.
  • Medicine : Promising candidate for anticancer therapies targeting DDR1 and estrogen receptors.
  • Industry : Development of novel materials with unique optical properties .

Q & A

What are the standard synthetic routes for 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol?

Basic
The compound can be synthesized via cyclocondensation of β-diketones with hydrazine derivatives, followed by functionalization. For example, pyrazolo[1,5-a]pyrimidine scaffolds are typically prepared by refluxing substituted hydrazines with diketones in ethanol or acetic acid, as demonstrated in the synthesis of analogous pyrazolo[1,5-a]pyrimidine derivatives . Post-synthetic modifications, such as nucleophilic substitution or oxidation, may introduce the propan-1-ol moiety. Column chromatography (e.g., ethyl acetate/hexane) and recrystallization (e.g., from ethanol or 2-propanol) are standard purification methods .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced
Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For instance, using polar aprotic solvents like DMF or dichloromethane with triethylamine as a base enhances nucleophilic substitution efficiency . Reflux duration (e.g., 24–48 hours) and controlled cooling (-20°C) during diazomethane reactions improve regioselectivity . Monitoring reaction progress via TLC and employing catalysts (e.g., chloranil for dehydrogenation) can mitigate side reactions . Contradictions in yields (e.g., 45% vs. 70% in similar syntheses ) suggest substrate-specific tuning of acid catalysts (e.g., glacial acetic acid) and purification protocols.

What spectroscopic and crystallographic methods confirm the compound’s structure?

Basic
1H/13C NMR identifies proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbon frameworks. IR spectroscopy verifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹). Mass spectrometry confirms molecular weight (e.g., [M+H]+ ion). For advanced validation, X-ray crystallography resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° in pyrazolo[1,5-a]pyrimidine derivatives) and hydrogen-bonding networks .

How do researchers evaluate the compound’s potential biological activity?

Advanced
In vitro assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Anti-inflammatory effects : COX-2 inhibition assays.
  • Anticancer potential : MTT assays on cancer cell lines.
    Mechanistic studies may involve molecular docking to predict binding affinity with targets (e.g., kinases) . Contradictions in bioactivity across analogs (e.g., variable MIC values) require structure-activity relationship (SAR) analysis, focusing on substituent effects (e.g., methoxy vs. chloro groups) .

How does the compound’s stability under varying conditions impact experimental design?

Advanced
The compound’s hydroxyl group and aryl rings make it sensitive to light, moisture, and oxidation. Stability studies using HPLC under accelerated conditions (e.g., 40°C/75% RH) identify degradation products. Storage in amber vials at -20°C in anhydrous solvents (e.g., DMSO) is recommended . Contradictions in melting points (e.g., 221–223°C vs. 263–265°C ) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) for characterization.

How can discrepancies in reported spectral data or physical properties be resolved?

Advanced
Discrepancies often stem from solvent effects (e.g., DMSO vs. CDCl3 in NMR) or impurity profiles . Cross-validate data using multiple techniques:

  • High-resolution MS for exact mass confirmation.
  • 2D NMR (COSY, HSQC) for unambiguous signal assignment.
  • PXRD to distinguish crystalline forms . For example, conflicting melting points require DSC to assess purity and polymorphism .

What chromatographic techniques effectively purify this compound?

Basic
Silica gel column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) separates intermediates . Preparative HPLC (C18 column, acetonitrile/water) resolves polar impurities. For challenging separations, size-exclusion chromatography or ion-pair reagents (e.g., TFA) improve resolution .

What safety protocols are critical when handling this compound?

Basic
Wear PPE (gloves, goggles) due to potential skin/eye irritation . Use fume hoods to avoid inhalation. In case of exposure, rinse with water (15+ minutes) and seek medical attention. Waste disposal must follow institutional guidelines for organic solvents and aryl compounds .

What mechanistic studies elucidate its interactions in biological systems?

Advanced
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with proteins. Kinetic assays (e.g., stop-flow techniques) measure enzyme inhibition rates. Metabolomic profiling (via LC-MS) identifies downstream metabolic perturbations. For example, pyrazole derivatives exhibit ligand-like behavior in coordination chemistry, which can be probed via X-ray crystallography of protein-ligand complexes .

How are trace impurities quantified and controlled during synthesis?

Advanced
LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. qNMR using internal standards (e.g., maleic acid) quantifies residual solvents or byproducts. Forced degradation studies (acid/base/oxidative stress) identify critical impurities for method validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Reactant of Route 2
3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol

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